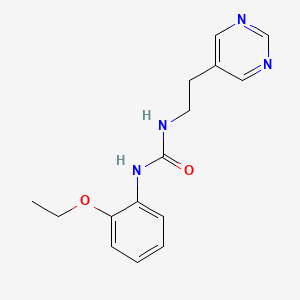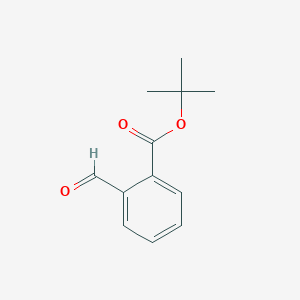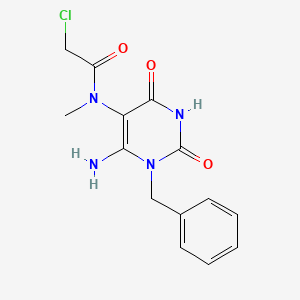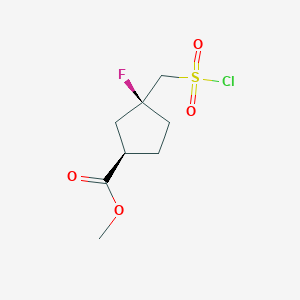
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
Urea derivatives are pivotal in catalysis, demonstrating their utility in synthesizing complex molecules. For instance, the synthesis of pyrimidin-2(1H)-one derivatives through catalysis showcases the role of urea compounds in facilitating chemical reactions. This method achieves high yields under optimized conditions, highlighting urea derivatives' efficiency in synthetic chemistry (Ni Shu-jing, 2004).
Neuroprotective Properties
Research on urea and thiourea derivatives of pyrimidin reveals their potential in neuroprotection, particularly for Parkinson's disease. These compounds have shown significant antiparkinsonian activity, offering insights into their therapeutic capabilities. Their neuroprotective properties are further supported by biochemical estimations, indicating their utility in developing new treatments for neurological conditions (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).
Anticancer Activity
The discovery of specific urea derivatives as inhibitors of receptor tyrosine kinases, such as the fibroblast growth factor receptor, marks a significant advancement in anticancer drug development. These inhibitors have shown potent antitumor activity in preclinical models, emphasizing urea derivatives' potential in cancer therapy (V. Guagnano et al., 2011).
Enzyme Inhibition
Urea derivatives also play a crucial role in enzyme inhibition, with applications in treating various diseases. The inhibition of acetylcholinesterase and butyrylcholinesterase by tetrahydropyrimidine-5-carboxylates derivatives illustrates their potential in addressing enzyme-related disorders, including Alzheimer's disease (A. Sujayev et al., 2016).
Antiviral Properties
Research into urea derivatives has also uncovered their antiviral properties, particularly against HIV. Studies on ethoxymethyl derivatives have identified compounds with selective activity against HIV-1 and HIV-2, showcasing the potential of urea compounds in developing new antiviral therapies (N. Goudgaon, A. McMillan, R. Schinazi, 1992).
Chronic Myeloid Leukemia (CML) Treatment
Novel urea derivatives have been synthesized and evaluated for their activity against CML, showing potent efficacy in cellular assays. These compounds exhibit low cellular toxicity and induce apoptosis in CML cell lines, highlighting their potential as lead molecules for CML treatment (Weiwei Li et al., 2019).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-8-7-12-9-16-11-17-10-12/h3-6,9-11H,2,7-8H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGVERSTZGGWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2834920.png)
![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)


![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)

methanone](/img/structure/B2834929.png)

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)



